molecular formula C12H15NO3 B14351481 N-(Benzyloxy)-3-oxopentanamide CAS No. 95395-85-0

N-(Benzyloxy)-3-oxopentanamide

Katalognummer: B14351481
CAS-Nummer: 95395-85-0
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: LXPWQJGFQTYKDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzyloxy)-3-oxopentanamide is an organic compound that features a benzyloxy group attached to a 3-oxopentanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxy)-3-oxopentanamide typically involves the reaction of benzyloxyamine with a suitable 3-oxopentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzyloxy)-3-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the 3-oxopentanamide moiety can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(Benzyloxy)-3-oxopentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(Benzyloxy)-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the 3-oxopentanamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Benzyloxycarbonyl)-L-proline: Used as an inhibitor of prolidase.

    N-(Benzyloxycarbonyl)-L-serine benzyl ester: Utilized in peptide synthesis and as a biochemical reagent.

Uniqueness

N-(Benzyloxy)-3-oxopentanamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

95395-85-0

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

3-oxo-N-phenylmethoxypentanamide

InChI

InChI=1S/C12H15NO3/c1-2-11(14)8-12(15)13-16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)

InChI-Schlüssel

LXPWQJGFQTYKDW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC(=O)NOCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.